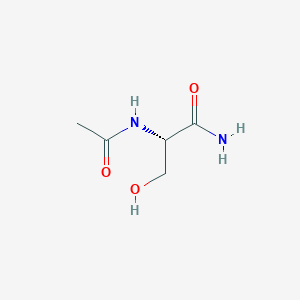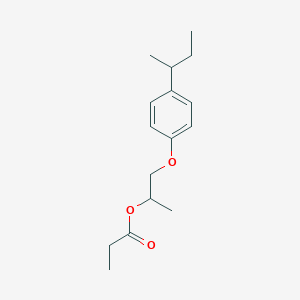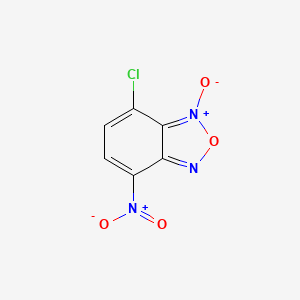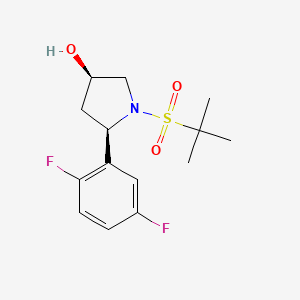
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a difluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group can be introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction using a difluorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-1-(tert-Butylsulfonyl)-5-phenylpyrrolidin-3-ol: Similar structure but lacks the difluorophenyl group.
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,4-difluorophenyl)pyrrolidin-3-ol: Similar structure with a different substitution pattern on the phenyl ring.
(3R,5R)-1-(tert-Butylsulfonyl)-5-(3,5-difluorophenyl)pyrrolidin-3-ol: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H19F2NO3S |
|---|---|
Peso molecular |
319.37 g/mol |
Nombre IUPAC |
(3R,5R)-1-tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19F2NO3S/c1-14(2,3)21(19,20)17-8-10(18)7-13(17)11-6-9(15)4-5-12(11)16/h4-6,10,13,18H,7-8H2,1-3H3/t10-,13-/m1/s1 |
Clave InChI |
VBKVFSJRCXCZOR-ZWNOBZJWSA-N |
SMILES isomérico |
CC(C)(C)S(=O)(=O)N1C[C@@H](C[C@@H]1C2=C(C=CC(=C2)F)F)O |
SMILES canónico |
CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


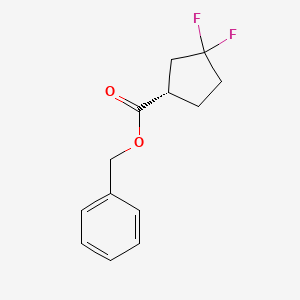
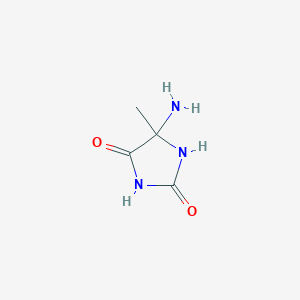

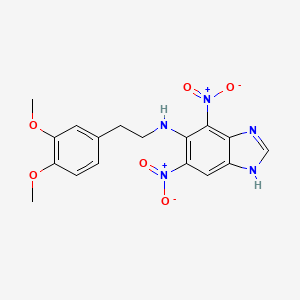

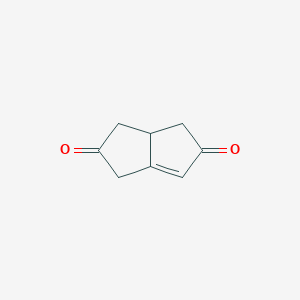
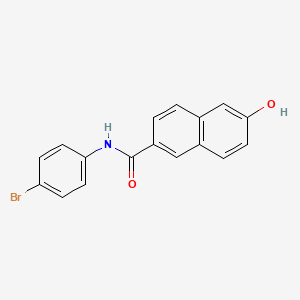
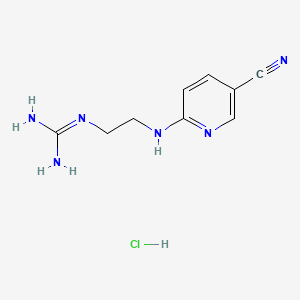
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
